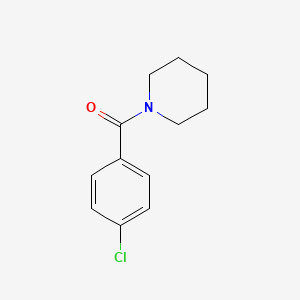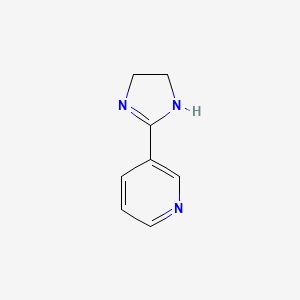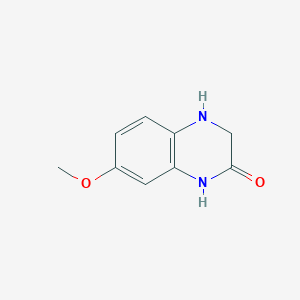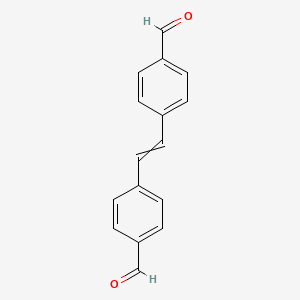
Tétra(thiophène-2-yl)silane
Vue d'ensemble
Description
Tetrathiophen-2-ylsilane is an organosilicon compound that features a silicon atom bonded to four thiophene rings. Thiophene is a five-membered aromatic ring containing one sulfur atom.
Applications De Recherche Scientifique
Tetrathiophen-2-ylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organosilicon compounds and as a precursor for the preparation of silicon-containing polymers.
Medicine: Tetrathiophen-2-ylsilane is being investigated for its potential anticancer, antibacterial, and antiviral activities.
Industry: It is used in the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tetrathiophen-2-ylsilane typically involves the reaction of thiophene derivatives with silicon-containing reagents. One common method is the hydrosilylation of thiophene with trichlorosilane, followed by the substitution of chlorine atoms with thiophene groups. This process can be catalyzed by transition metals such as platinum or palladium under controlled conditions .
Industrial Production Methods: Industrial production of tetrathiophen-2-ylsilane may involve large-scale hydrosilylation reactions using specialized reactors to ensure efficient mixing and temperature control. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis process .
Types of Reactions:
Oxidation: Tetrathiophen-2-ylsilane can undergo oxidation reactions, where the sulfur atoms in the thiophene rings are oxidized to form sulfoxides or sulfones.
Reduction: Reduction of tetrathiophen-2-ylsilane can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of thiol derivatives.
Substitution: The silicon atom in tetrathiophen-2-ylsilane can participate in substitution reactions, where the thiophene groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophilic reagents such as Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of tetrathiophen-2-ylsilane is largely dependent on its interaction with molecular targets. In medicinal applications, it may exert its effects by interacting with specific enzymes or receptors, leading to the inhibition of cellular processes such as proliferation or infection. The silicon atom in the compound can also facilitate the formation of stable complexes with metal ions, enhancing its activity in catalytic processes.
Comparaison Avec Des Composés Similaires
Tetrathiophen-2-ylmethane: Similar to tetrathiophen-2-ylsilane but with a carbon atom instead of silicon.
Tetrathiophen-2-ylgermane: Contains a germanium atom instead of silicon.
Tetrathiophen-2-ylstannane: Features a tin atom in place of silicon.
Uniqueness: Tetrathiophen-2-ylsilane is unique due to the presence of the silicon atom, which imparts distinct electronic and steric properties compared to its carbon, germanium, and tin analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics and stability .
Propriétés
IUPAC Name |
tetrathiophen-2-ylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12S4Si/c1-5-13(17-9-1)21(14-6-2-10-18-14,15-7-3-11-19-15)16-8-4-12-20-16/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLWDIZUKIURIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)[Si](C2=CC=CS2)(C3=CC=CS3)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12S4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00305244 | |
| Record name | tetrathiophen-2-ylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17940-73-7 | |
| Record name | Silane, tetra-2-thienyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170010 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tetrathiophen-2-ylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![3,4-Dihydrobenz[a]anthracen-1(2H)-one](/img/structure/B1593657.png)
